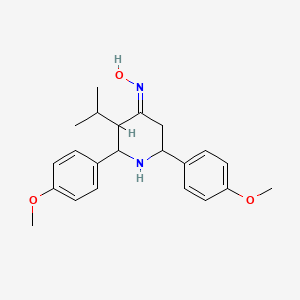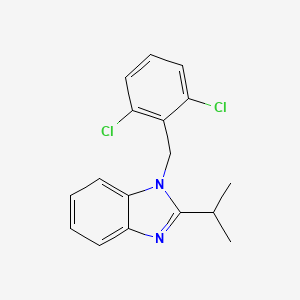
N-benzyl-2-(3-chloro-4-isobutoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(3-chloro-4-isobutoxyphenyl)acetamide, commonly known as CI-994, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases, including cancer, HIV, and neurological disorders. In
Wirkmechanismus
The mechanism of action of CI-994 involves the inhibition of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDACs, CI-994 promotes the acetylation of histones, leading to changes in gene expression that can affect cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
CI-994 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis. In HIV research, CI-994 has been shown to inhibit the expression of viral genes and reduce the production of infectious virus particles. In neurological disorder research, CI-994 has been shown to enhance synaptic plasticity and memory formation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CI-994 in lab experiments is its ability to inhibit HDACs with high selectivity and potency. This makes it a valuable tool for studying the role of HDACs in various biological processes. However, one limitation of using CI-994 is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on CI-994. One direction is to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic diseases. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of CI-994. Finally, further studies are needed to understand the long-term effects of HDAC inhibition on gene expression and cellular function.
Synthesemethoden
CI-994 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-chloro-4-isobutoxyaniline with benzyl chloroformate to form N-benzyl-3-chloro-4-isobutoxyaniline, which is then reacted with acetic anhydride to form N-benzyl-2-(3-chloro-4-isobutoxyphenyl)acetamide. The final product is then purified through column chromatography to obtain pure CI-994.
Wissenschaftliche Forschungsanwendungen
CI-994 has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, CI-994 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs in preclinical models of cancer. In HIV research, CI-994 has been shown to inhibit the replication of HIV-1 virus in vitro. In neurological disorder research, CI-994 has been shown to enhance memory and learning in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-benzyl-2-[3-chloro-4-(2-methylpropoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-14(2)13-23-18-9-8-16(10-17(18)20)11-19(22)21-12-15-6-4-3-5-7-15/h3-10,14H,11-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFHAXHGIRWVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CC(=O)NCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5824006.png)
acetaldehyde (2-nitrophenyl)hydrazone](/img/structure/B5824013.png)




![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5824050.png)
![11-methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5824055.png)
![1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5824061.png)



